molecular formula C11H14N2 B12310099 rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane

rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane

Cat. No.: B12310099
M. Wt: 174.24 g/mol
InChI Key: QNWIXLVIVYWSCN-UHFFFAOYSA-N
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Description

rac-(1R,5R)-1-(Pyridin-3-yl)-2-azabicyclo[3.2.0]heptane is a bicyclic compound featuring a nitrogen-containing azabicyclo[3.2.0]heptane scaffold substituted at the 1-position with a pyridin-3-yl group. Its stereochemistry (rac-(1R,5R)) further influences its conformational stability and biological activity.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-pyridin-3-yl-2-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C11H14N2/c1-2-10(8-12-6-1)11-5-3-9(11)4-7-13-11/h1-2,6,8-9,13H,3-5,7H2

InChI Key

QNWIXLVIVYWSCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CCN2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclic core.

    Resolution of racemic mixture: The final product is often obtained as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with a piperidine ring.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The azabicyclo[3.2.0]heptane core is a versatile scaffold modified by varying substituents or ring systems. Below is a detailed comparison with key analogs:

Substituent Variations on the Bicyclic Core

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
rac-(1R,5R)-1-(Pyridin-3-yl)-2-azabicyclo[3.2.0]heptane Pyridin-3-yl C₁₁H₁₃N₃ 187.25 Aromatic π-π interactions; potential CNS activity
rac-(1R,5R)-1-Phenyl-2-azabicyclo[3.2.0]heptane Phenyl C₁₁H₁₃N 159.23 Lipophilic; used in ligand design
rac-(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane Fluoromethyl C₇H₁₂FN 129.18 Enhanced lipophilicity; metabolic stability
rac-(1R,5R)-1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane HCl Thiophen-2-yl (+HCl) C₉H₁₂N₂S·HCl 216.73 Sulfur-containing; potential protease inhibition
rac-(1R,5R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid tert-Butoxycarbonyl C₁₂H₁₈N₂O₄ 254.28 Protective group strategy; synthetic intermediate

Key Observations:

  • Electronic Effects : The pyridin-3-yl group introduces electron-withdrawing character and hydrogen-bonding capability compared to the phenyl group, which is purely lipophilic. This difference may influence binding affinity in biological targets .
  • Solubility : Fluoromethyl and thiophen-2-yl derivatives exhibit lower polarity than the pyridin-3-yl analog, impacting solubility and bioavailability .
  • Synthetic Utility : The tert-butoxycarbonyl (Boc)-protected variant serves as an intermediate for further functionalization, highlighting the scaffold’s versatility .

Variations in Bicyclic Ring Systems

Compound Name Bicyclic System Molecular Formula Key Structural Features References
This compound [3.2.0] C₁₁H₁₃N₃ Two fused rings (5- and 4-membered)
rac-(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane [2.2.1] C₁₂H₁₅N Norbornane-like structure; increased ring strain
rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol [3.2.0] with hydroxyl C₆H₁₁NO Polar hydroxyl group; enhanced solubility

Key Observations:

  • Polarity : Hydroxyl-substituted derivatives (e.g., rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol) improve aqueous solubility, critical for drug delivery .

Biological Activity

The compound rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane, also known by its CAS number 2138282-07-0, is a bicyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of this compound is C11H14N2, with a molar mass of 174.24 g/mol. Its structural characteristics contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC11H14N2
Molar Mass174.24 g/mol
CAS Number2138282-07-0

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly the cholinergic system. It is believed to act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

Pharmacological Studies

Research has indicated that this compound exhibits significant neuroprotective effects and cognitive enhancement in various preclinical models. For instance:

  • Neuroprotection : In studies involving neuronal cultures exposed to neurotoxic agents, the compound demonstrated a capacity to reduce cell death and promote survival pathways.
  • Cognitive Enhancement : Animal models have shown that administration of this compound can improve performance in memory tasks, suggesting its potential as a treatment for cognitive deficits associated with disorders like Alzheimer's disease.

Study 1: Neuroprotective Effects

In a study published in Neuropharmacology, researchers investigated the effects of this compound on neuronal survival under oxidative stress conditions. The results indicated that the compound significantly decreased apoptosis markers and increased the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Study 2: Cognitive Performance

A behavioral study conducted on rats assessed the impact of this compound on learning and memory using the Morris water maze test. Results showed that treated animals had improved escape latencies compared to control groups, indicating enhanced spatial learning capabilities .

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